2,2'-Bipyridine-6,6'-dicarboxylic acid
Overview
Description
2,2'-Bipyridine-6,6'-dicarboxylic acid is a derivative of bipyridine with carboxylic acid substituents, which has been studied for its potential applications in various fields, including dye-sensitized solar cells (DSCs) and as a ligand in coordination polymers and metal-organic frameworks (MOFs). The presence of carboxylic acid groups allows for versatile interactions and binding with metal ions, which is crucial for its incorporation into complex structures and devices[“] [“] [“].
Synthesis Analysis
The synthesis of 2,2'-bipyridine-6,6'-dicarboxylic acid derivatives involves various strategies, including the functionalization of bipyridine precursors. For instance, synthetic approaches to 6,6'-disubstituted-2,2'-bipyridine ligands with carboxylic acid substituents at the 4,4' or 5,5'-positions have been described, which are then used to prepare copper(I) complexes for use in DSCs[“]. Another study reports the synthesis of 5'-substituted-2,2'-bipyridine-6-carboxylic acid derivatives starting from a brominated bipyridine building block, leading to the formation of mono-, bis-, and tris-tridentate ligands suitable for complexation with lanthanide(III) cations[“].
Molecular Structure Analysis
The molecular structure of 2,2'-bipyridine-6,6'-dicarboxylic acid derivatives is characterized by the presence of carboxylic acid groups that can engage in classical and non-classical hydrogen bonding and pi-stacking interactions. These interactions play a significant role in determining the solid-state packing of these molecules. Single-crystal structures of various derivatives have been described, revealing the intricate arrangements and interactions within the crystal lattice[“].
Chemical Reactions Analysis
The chemical reactivity of 2,2'-bipyridine-6,6'-dicarboxylic acid derivatives includes their ability to form coordination polymers and MOFs. For example, the reaction of 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid with metal salts under hydrothermal conditions leads to the formation of coordination polymers with different dimensionalities and structural motifs[“] [“]. Additionally, the in situ oxidation and decarboxylation of 4,4',6,6'-tetramethyl-2,2'-bipyridine under acidic hydrothermal conditions can lead to the formation of a copper(II) coordination polymer[“].
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2'-bipyridine-6,6'-dicarboxylic acid derivatives are influenced by their molecular structure and the nature of their interactions with metal ions. These properties are crucial for their function in DSCs and as ligands in coordination polymers and MOFs. The compounds exhibit various coordination modes, and their frameworks can show porosity, which is relevant for adsorption applications. For instance, a metal-organic framework based on 4,4'-bipyridine-2,6,2',6'-tetracarboxylate exhibits significant porosity and can adsorb methanol and ethanol vapors[“].
Scientific research applications
Solar Energy Conversion
Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids have been synthesized for use in copper-based dye-sensitized solar cells (DSCs). These complexes play a crucial role in converting light into electricity, demonstrating their potential in renewable energy technologies (Constable et al., 2009).
Metal-Organic Frameworks (MOFs) and Gas Capture
2,2′-Bipyridine-5,5′-dicarboxylic acid (H2bipy) has been used to synthesize a zirconium-based metal–organic framework. This MOF, with integrated N-donor coordination functionality, shows effectiveness in toxic hydrogen sulfide capture, particularly when functionalized with metals like copper (Nickerl et al., 2014).
Coordination Chemistry and Network Formation
The coordination behavior of various 2,2'-bipyridine dicarboxylic acids with rare and alkaline earth metals has been extensively studied. These compounds have been used to form complex and diverse coordination networks, highlighting their significance in coordination chemistry and potential applications in material science (Kelly et al., 2008).
Luminescence Sensing of Metal Ions
2,2'-Bipyridyl moieties in metal-organic frameworks (MOFs) like UiO-bpydc and Eu-bpydc (bpydc being 2,2'-bipyridine 5,5'-dicarboxylic acid) have shown to be effective in recognizing and pre-concentrating metal ion analytes. Particularly, in Eu-bpydc, these moieties facilitate energy transfer to the Eu(3+) centers, enabling highly sensitive luminescence sensors for transition metal ions (Lin et al., 2015).
properties
IUPAC Name |
6-(6-carboxypyridin-2-yl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-5-1-3-7(13-9)8-4-2-6-10(14-8)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASAXWLMIWDYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433318 | |
Record name | 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-6,6'-dicarboxylic acid | |
CAS RN |
4479-74-7 | |
Record name | 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bipyridine-6,6'-dicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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